molecular formula C15H22O2 B1231480 Nardoguaianone J

Nardoguaianone J

Cat. No. B1231480
M. Wt: 234.33 g/mol
InChI Key: FTRAYGSWEQETHN-MEBBXXQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nardoguaianone J is a natural product found in Valeriana jatamansi and Nardostachys jatamansi with data available.

Scientific Research Applications

Guaiane-Type Compounds

Nardoguaianone J is identified as a guaiane-type compound isolated from Nardostachys chinensis roots. Its structure, including absolute configurations, was determined through spectral means and comparison of CD spectra (Tanitsu, Takaya, Akasaka, Niwa, & Oshima, 2002).

Antinociceptive and Antimalarial Activities

Nardoguaianone J, along with other guaianoids, was studied for antinociceptive activities using the formalin test. Nardoguaianone A and D demonstrated activity in reducing pain induced by formalin injection (Takaya, Takeuji, Akasaka, Nakagawasai, Tadano, Kisara, Kim, Wataya, Niwa, & Oshima, 2000).

Anti-Tumor Potential

Nardoguaianone L, closely related to Nardoguaianone J, showed potential as an anti-pancreatic cancer agent. It inhibited colony formation and cell migration in SW1990 cells, and induced cell apoptosis. This study indicates its role in regulating the MET/PTEN/TGF-β pathway (Sang, Zheng, Ma, Wang, Wang, Chai, Eshbakova, & Yang, 2022).

Enhancement of Serotonin Transporter Activity

Research on isonardosinane-type sesquiterpenoids, which include nardoguaianone J, revealed their significant role in enhancing serotonin transporter (SERT) activity. This suggests potential implications for mood regulation and neurological effects (Wang, Dong, Zheng, Zhang, Deng, Chen, Zhu, Wu, & Xu, 2019).

Chemotherapy Enhancement

Nardoguaianone L, another guaiane-type sesquiterpenoid similar to Nardoguaianone J, was found to enhance the efficacy of gemcitabine chemotherapy in treating pancreatic cancer. This synergistic effect was observed in SW1990 cells, suggesting a potential combination therapy approach (Zheng, Ma, Lu, Chai, Naghavi, Ma, Sang, & Yang, 2022).

properties

Product Name

Nardoguaianone J

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(3R,8R)-8-hydroxy-3,8-dimethyl-5-propan-2-yl-2,3,6,7-tetrahydroazulen-1-one

InChI

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4,17)14-12(8-11)10(3)7-13(14)16/h8-10,17H,5-7H2,1-4H3/t10-,15-/m1/s1

InChI Key

FTRAYGSWEQETHN-MEBBXXQBSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C1C=C(CC[C@@]2(C)O)C(C)C

Canonical SMILES

CC1CC(=O)C2=C1C=C(CCC2(C)O)C(C)C

synonyms

nardoguaianone J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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